molecular formula C11H12N2 B3049591 N,N-dimethylquinolin-2-amine CAS No. 21154-18-7

N,N-dimethylquinolin-2-amine

Cat. No.: B3049591
CAS No.: 21154-18-7
M. Wt: 172.23 g/mol
InChI Key: NEDHXUZHZBDWPK-UHFFFAOYSA-N
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Description

N,N-Dimethylquinolin-2-amine (molecular formula: C₁₁H₁₂N₂; molecular weight: 172.23 g/mol) is a quinoline derivative featuring a dimethylamino group at the 2-position of the heteroaromatic ring. Its synthesis typically involves nucleophilic substitution, as demonstrated by the reaction of 2-chloroquinoline with dimethylamine, yielding an 82% isolated product (1H NMR: δ 3.15 ppm for N(CH₃)₂; LC-MS: [M + H]⁺ = 173.1) .

This compound is notable for its electron-donating properties, making it a critical component in intramolecular charge transfer (ICT) systems. For example, it serves as the donor (D) in a D-π-A (donor-π-acceptor) configuration for amyloid-β oligomer detection in Alzheimer’s disease research . Its bioactivity profile includes strong binding affinities (docking scores: −8.50 to −10.61) in antioxidant and anti-lung cancer assays .

Properties

CAS No.

21154-18-7

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N,N-dimethylquinolin-2-amine

InChI

InChI=1S/C11H12N2/c1-13(2)11-8-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3

InChI Key

NEDHXUZHZBDWPK-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C=C1

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Key analogues include:

Compound Name Substituent Position Molecular Weight (g/mol) Key Applications/Scores Synthesis Method
N,N-Dimethylquinolin-2-amine 2-position amine 172.23 Alzheimer’s probes (ICT), anti-lung cancer (−8.50) Nucleophilic substitution
N-Phenethylquinolin-3-amine 3-position amine 264.35 Anti-mycobacterial activity Multi-step alkylation
N-(2-Chlorophenyl)-3-phenylquinolin-2-amine 2-position amine, 3-phenyl 335.83 Not reported (potential kinase inhibition) Pd-catalyzed coupling
N-Benzyl-4-methylquinolin-2-amine 2-position amine, 4-methyl 264.34 Anticancer screening (NSC118930) Benzylamine substitution

Key Observations :

  • Electron-Donating Groups: The dimethylamino group in this compound enhances electron donation, critical for ICT-based sensors. In contrast, bulkier substituents like phenethyl (N-phenethylquinolin-3-amine) or benzyl groups (N-benzyl-4-methylquinolin-2-amine) may sterically hinder binding but improve lipophilicity for membrane penetration .
  • Positional Effects: 2-Amino derivatives generally exhibit stronger hydrogen-bonding interactions compared to 3-amino isomers, influencing target selectivity. For instance, this compound’s 2-position amine aligns with amyloid-β fragment binding, while 3-substituted analogues target bacterial proteins .

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